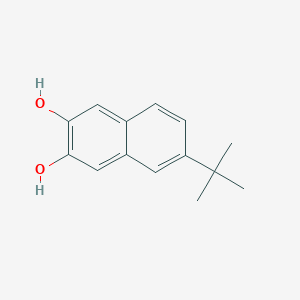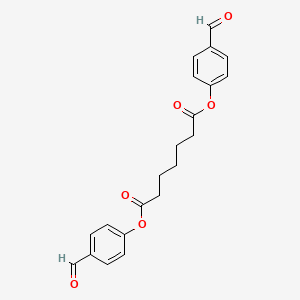
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is an organic compound with a complex structure that includes multiple double bonds and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to modify its double bonds.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as 5-hydroxymethylfurfural and 7-(hydroxymethyl)theophylline .
Uniqueness
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
| 116155-95-4 | |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid |
InChI |
InChI=1S/C15H22O3/c1-12(2)6-4-8-14(11-16)9-5-7-13(3)10-15(17)18/h5-7,9-10,16H,4,8,11H2,1-3H3,(H,17,18) |
Clé InChI |
MKDPIXNULYLNSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


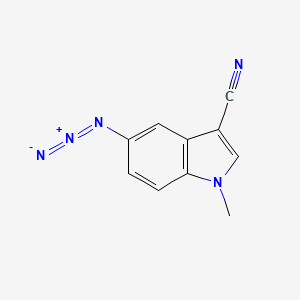
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
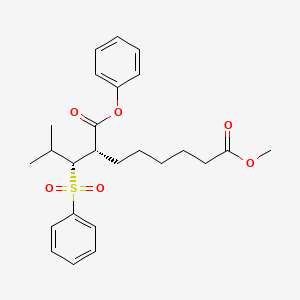
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
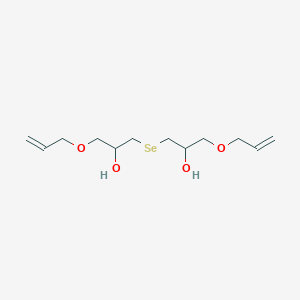
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

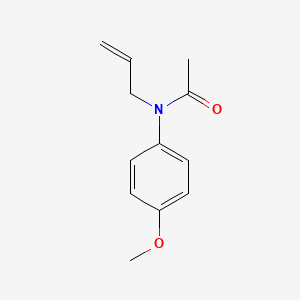
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
